![molecular formula C16H15Cl2NO2 B5690522 2-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5690522.png)
2-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)acetamide, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness in controlling weeds. Dicamba is a member of the benzoic acid family of herbicides and is classified as a selective herbicide, meaning that it targets specific types of plants while leaving others unaffected.
Mechanism of Action
Dicamba works by disrupting the growth and development of plants. It mimics the action of the plant hormone auxin, which is responsible for regulating plant growth and development. Dicamba binds to and activates auxin receptors in plants, causing them to grow abnormally and eventually die. Dicamba is also known to affect the metabolism of plants, leading to a buildup of toxic compounds that can cause cell death.
Biochemical and Physiological Effects
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It affects the expression of genes that are involved in plant growth and development, leading to changes in plant morphology and physiology. Dicamba also affects the metabolism of plants, leading to changes in the levels of various plant hormones and other biochemical compounds. These changes can have a range of effects on plant growth and development, including stunted growth, abnormal leaf development, and reduced yield.
Advantages and Limitations for Lab Experiments
Dicamba has several advantages for use in lab experiments. It is a potent herbicide that can be used to study the effects of herbicides on plants and the environment. Dicamba is also relatively easy to use and can be applied in a variety of ways, including foliar sprays and soil applications. However, dicamba also has several limitations for use in lab experiments. It is a hazardous chemical that requires careful handling and disposal. Dicamba can also have unintended effects on non-target plants and organisms, making it difficult to use in experiments that require precise control over experimental conditions.
Future Directions
There are several future directions for research on dicamba. One area of research is the development of new herbicides that are more effective and environmentally friendly than dicamba. Researchers are also studying the mechanisms of herbicide resistance in weeds and developing new strategies for controlling herbicide-resistant weeds. Another area of research is the development of new methods for applying herbicides, such as precision agriculture techniques that use sensors and GPS technology to apply herbicides only where they are needed. Finally, researchers are studying the long-term effects of herbicides on the environment and developing strategies for mitigating their impact.
Synthesis Methods
Dicamba is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This acid is then reacted with 2,6-dimethylaniline to form dicamba. The synthesis of dicamba is a complex process that requires careful handling of hazardous chemicals and strict adherence to safety protocols.
Scientific Research Applications
Dicamba has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling a wide range of broadleaf weeds, including those that are resistant to other herbicides. Dicamba is also used in research to study the effects of herbicides on plants and the environment. It has been used to study the mechanisms of herbicide resistance in weeds and to develop new herbicides that are more effective and environmentally friendly.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-4-3-5-11(2)16(10)19-15(20)9-21-14-7-6-12(17)8-13(14)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXECXIGBEVRLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)acetamide |
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